Benzoic acid, 2,3,5-triiodo-, sodium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzoic acid, 2,3,5-triiodo-, sodium salt, also known as this compound, is a useful research compound. Its molecular formula is C7H2I3NaO2 and its molecular weight is 521.79 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Iodobenzoates - Triiodobenzoic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

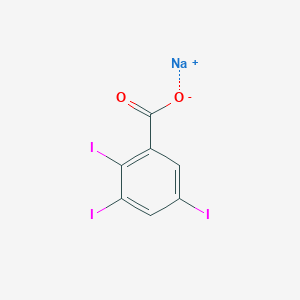

Benzoic acid, 2,3,5-triiodo-, sodium salt (also known as sodium triiodobenzoate or SIT) is a halogenated derivative of benzoic acid characterized by the presence of three iodine atoms at the 2, 3, and 5 positions on the aromatic ring. This unique substitution pattern not only enhances its solubility in water but also significantly influences its biological activity, particularly in plant physiology and growth regulation.

- Chemical Formula : C₇H₄I₃NaO₂

- Molecular Weight : Approximately 521.79 g/mol

- Solubility : Highly soluble in water due to the sodium salt formation.

This compound primarily acts as an auxin transport inhibitor , interfering with the polar transport of auxins in plants. Its mechanism involves:

- Target Interaction : The compound interacts with the actin cytoskeleton, specifically affecting villin-mediated actin dynamics.

- Biochemical Pathways : It inhibits the polar auxin transport (PAT) pathway, leading to altered growth patterns such as reduced apical dominance and enhanced lateral bud development.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Plant Growth Regulation

Research indicates that this compound serves as an effective antiauxin in agricultural applications. It has been shown to:

- Inhibit the growth of the plant apex.

- Promote the growth of lateral buds and tillers.

- Alter endogenous levels of polyamines and indole-3-acetic acid (IAA), impacting overall plant growth dynamics .

2. Animal Growth Promotion

Case studies have explored its use as a growth promoter in livestock:

- A study demonstrated that administering this compound at concentrations of approximately 0.0001% to 0.1% in animal feed significantly increased weight gain in poultry and swine compared to control groups .

- The results indicated improved feed efficiency and weight gain ratios when combined with antibiotics .

Case Study: Poultry Growth Promotion

A controlled study involving chickens showed that the inclusion of this compound in their diet resulted in:

| Treatment Group | Average Weight Gain (g) | Feed Conversion Ratio |

|---|---|---|

| Control | 1,580 | 1.79 |

| TIBA (100 ppm) | 1,653 | 1.80 |

The data indicated a significant increase in weight gain for chicks receiving the additive compared to those without it .

In Vitro Studies

In vitro studies have demonstrated that benzoic acid derivatives can enhance proteostasis by activating key protein degradation pathways. For instance:

特性

IUPAC Name |

sodium;2,3,5-triiodobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3I3O2.Na/c8-3-1-4(7(11)12)6(10)5(9)2-3;/h1-2H,(H,11,12);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJUZMKVODOVJY-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)[O-])I)I)I.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2I3NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

88-82-4 (Parent) |

Source

|

| Record name | Benzoic acid, 2,3,5-triiodo-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017274123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80169381 |

Source

|

| Record name | Benzoic acid, 2,3,5-triiodo-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17274-12-3 |

Source

|

| Record name | Benzoic acid, 2,3,5-triiodo-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017274123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,3,5-triiodo-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。